![molecular formula C10H19NO4S B3364152 1-(Butylsulfonyl)piperidine-2-carboxylic acid CAS No. 1105682-81-2](/img/structure/B3364152.png)
1-(Butylsulfonyl)piperidine-2-carboxylic acid
Overview
Description
1-(Butylsulfonyl)piperidine-2-carboxylic acid is a unique chemical provided to early discovery researchers . It has the empirical formula C10H19NO4S and a molecular weight of 249.33 .
Molecular Structure Analysis
The SMILES string for this compound is CCCCS(=O)(=O)N1CCCCC1C(O)=O . This provides a textual representation of the compound’s structure.Scientific Research Applications
Synthesis and Anticancer Applications
- 1-(Butylsulfonyl)piperidine-2-carboxylic acid derivatives have been explored for their potential as anticancer agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate showed promising anticancer activity (Rehman et al., 2018).
Applications in Surface Finishing
- Piperidine-4-carboxylic acid, a related compound, was used as an additive in electrolytic coloring of anodized aluminum from tin(II) solutions, influencing the throwing power and resistance to atmospheric oxidation (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).
Acetylcholinesterase and Butyrylcholinesterase Inhibition
- N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, synthesized from ethyl piperidine-4-carboxylate, showed potential as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important in treating diseases like Alzheimer's (Khalid, Rehman, & Abbasi, 2014).
Catalysis in Organic Synthesis
- Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles were used as catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines, demonstrating the potential of PPCA in catalytic applications (Ghorbani‐Choghamarani & Azadi, 2015).
Solid-Phase Synthesis of Substituted Piperidin-4-one Derivatives
- The use of polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone has shown efficiency in the construction of 2-substituted-piperidin-4-one derivatives on solid support, suggesting its utility in the synthesis of complex molecules (Barco et al., 1998).
properties
IUPAC Name |
1-butylsulfonylpiperidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-2-3-8-16(14,15)11-7-5-4-6-9(11)10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQFZEBHMLIOAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)piperidine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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